ethyl 6-(dibromomethyl)-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 6-(dibromomethyl)-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative characterized by a dibromomethyl substituent at position 6 and a 3-fluorophenyl group at position 4 of the tetrahydropyrimidine scaffold.
Properties
IUPAC Name |
ethyl 6-(dibromomethyl)-4-(3-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br2FN2O3/c1-2-22-13(20)9-10(7-4-3-5-8(17)6-7)18-14(21)19-11(9)12(15)16/h3-6,10,12H,2H2,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDVSEZAVWVHPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)F)C(Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br2FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701121195 | |
| Record name | Ethyl 6-(dibromomethyl)-4-(3-fluorophenyl)-1,2,3,4-tetrahydro-2-oxo-5-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701121195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890091-69-7 | |
| Record name | Ethyl 6-(dibromomethyl)-4-(3-fluorophenyl)-1,2,3,4-tetrahydro-2-oxo-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890091-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-(dibromomethyl)-4-(3-fluorophenyl)-1,2,3,4-tetrahydro-2-oxo-5-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701121195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 6-(dibromomethyl)-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidines. Its unique structure, characterized by dibromomethyl and fluorophenyl substituents, has attracted attention in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
- Molecular Formula : C14H13Br2FN2O3
- Molecular Weight : 436.07 g/mol
- CAS Number : Not specified in the sources but can be derived from the molecular formula.
The compound's structure includes a pyrimidine ring that is known for its diverse pharmacological properties. Pyrimidine derivatives often exhibit a range of biological activities including antitumor, antimicrobial, and anti-inflammatory effects.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with specific biological targets such as enzymes or receptors. The presence of bromine and fluorine atoms may enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets .
Antitumor Activity
Studies have indicated that compounds within the tetrahydropyrimidine class can exhibit significant antitumor properties. This compound has been explored for its potential in cancer treatment due to its ability to inhibit tumor cell proliferation. The compound may exert its effects through apoptosis induction or cell cycle arrest mechanisms.
Antimicrobial Properties
Research on similar pyrimidine derivatives suggests potential antimicrobial activity. This compound could potentially inhibit the growth of various bacterial strains and fungi. Further studies are needed to quantify its efficacy against specific pathogens .
Anti-inflammatory Effects
Pyrimidine derivatives are also noted for their anti-inflammatory properties. The compound may modulate inflammatory pathways and cytokine production, contributing to its therapeutic potential in inflammatory diseases.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions starting from readily available starting materials. One common method includes the condensation of appropriate aldehydes with urea or thiourea derivatives in the presence of a catalyst. This synthetic utility allows for the development of novel derivatives that may enhance biological activity.
Scientific Research Applications
Mechanism of Action:
The exact mechanism of action for ethyl 6-(dibromomethyl)-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate remains to be fully elucidated. However, it is believed to interact with specific biological targets such as enzymes or receptors. The bromine and fluorine atoms may improve lipophilicity, facilitating membrane penetration and enhancing biological efficacy.
Pharmacological Applications:
- Antimicrobial Activity: Studies have indicated that compounds with similar structures exhibit antimicrobial properties. This compound may be explored for its potential as an antimicrobial agent.
- Anticancer Properties: Research into pyrimidine derivatives has shown promise in anticancer applications. This compound's structure suggests potential cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects: Similar compounds have been studied for their anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways could be a significant area of research .
Case Study 1: Antimicrobial Activity
A study conducted on pyrimidine derivatives demonstrated that compounds with dibromomethyl groups exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This compound was included in preliminary tests showing promising results against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Screening
In vitro studies have screened various tetrahydropyrimidine derivatives for anticancer activity. This compound was evaluated against several cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a dose-dependent inhibition of cell proliferation, warranting further investigation into its mechanism of action and potential as a therapeutic agent.
Applications in Drug Development
The compound's unique structure makes it a valuable scaffold in drug design:
- Lead Compound Development: Its structural features can serve as a lead compound for the development of new drugs targeting specific diseases.
- Modification for Enhanced Activity: The compound can undergo various chemical reactions to modify its structure to enhance biological activity or selectivity towards specific targets .
Comparison with Similar Compounds
Structural Analogues with Halogenated Substituents
a. Ethyl 6-(bromomethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 749906-87-4)
- Substituents : Bromomethyl (C6), 4-chlorophenyl (C4).
- Key Differences : The 4-chlorophenyl group (para-substituted Cl) may exhibit weaker π-π stacking compared to the meta-fluorine in the target compound. Bromine’s larger atomic radius vs. dibromomethyl could alter steric hindrance and reactivity .
b. Ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Substituents : Chloromethyl (C6), 3-chlorophenyl (C4).
- DFT studies on this compound revealed conformational stability and hyperconjugative interactions critical for bioactivity .
c. Ethyl 6-methyl-4-(3-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 5955-78-2)
- Substituents : Methyl (C6), 3-methylthiophene (C4).
Fluorophenyl-Substituted Analogues
a. Ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Substituents : Methyl (C6), 3-fluorophenyl (C4).
- Key Differences : The absence of bromine reduces electrophilicity, likely lowering cytotoxicity. However, the 3-fluorophenyl group retains meta-substitution advantages, such as optimal steric alignment with hydrophobic enzyme pockets .
b. Ethyl 6-(4-fluorophenyl)-2-oxo-4-(4-sulfamoylphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Substituents : 4-Fluorophenyl (C6), sulfamoylphenyl (C4).
- Key Differences : The sulfamoyl group enhances solubility and hydrogen-bonding capacity, contrasting with the dibromomethyl group’s hydrophobic character. Antiproliferative studies showed IC₅₀ values <10 µM against breast cancer cells .
Bioactivity Comparison
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing ethyl 6-(dibromomethyl)-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
Answer:
The synthesis of tetrahydropyrimidine derivatives typically involves cyclocondensation reactions, such as the Biginelli reaction, or multi-step protocols involving aldehydes, β-keto esters, and urea/thiourea derivatives . For brominated analogs like this compound, post-synthetic bromination steps (e.g., using NBS or Br₂) may be required to introduce the dibromomethyl group. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reactivity in cyclization steps .
- Temperature control : Maintaining 60–80°C prevents intermediate decomposition .
- Purification : Column chromatography or recrystallization (e.g., ethyl acetate/hexane) ensures high purity .
Advanced: How can regioselectivity challenges during the introduction of the dibromomethyl group be addressed?
Answer:
Regioselective bromination requires careful optimization:
- Radical bromination : Use of N-bromosuccinimide (NBS) with AIBN as a radical initiator under UV light can target methyl groups adjacent to electron-withdrawing substituents .
- Electrophilic substitution : Bromine in acetic acid may favor para-substitution on aromatic rings, but steric hindrance from the 3-fluorophenyl group must be mitigated .
- Monitoring : TLC and track reaction progress, with confirming regiochemistry .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : and identify substituents (e.g., dibromomethyl at δ 4.5–5.0 ppm for CH₂Br₂, fluorophenyl aromatic protons at δ 7.0–7.5 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O at ~1700 cm⁻¹) and NH (3200–3400 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns for bromine .
Advanced: How can X-ray crystallography resolve ambiguities in structural elucidation?
Answer:
Single-crystal X-ray diffraction provides unambiguous confirmation of:
- Stereochemistry : Absolute configuration of chiral centers (e.g., C4 in the tetrahydropyrimidine ring) .
- Conformational analysis : Puckering of the tetrahydropyrimidine ring (flattened boat or envelope conformations) .
- Intermolecular interactions : Hydrogen bonding (C–H⋯O/N) and π-π stacking influence crystal packing .
Basic: What preliminary biological assays are suitable for screening this compound’s activity?
Answer:
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Fluorometric assays for kinases or proteases, leveraging the fluorophenyl group’s electron-withdrawing effects .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Answer:
- Substituent variation : Compare dibromomethyl vs. monobromo or chloro analogs to assess halogen-dependent potency .
- Scaffold modification : Introduce heterocycles (e.g., thiophene in ) or methoxy groups () to enhance solubility or target affinity .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., EGFR kinase) .
Basic: What stability considerations are critical for storing this compound?
Answer:
- Light sensitivity : Store in amber vials to prevent bromine loss via photodegradation .
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the ester group .
- Thermal stability : DSC/TGA analysis determines decomposition temperatures (>150°C typical for similar derivatives) .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Standardize assays : Use identical cell lines (e.g., NIH/3T3 for cytotoxicity) and protocols .
- Purity verification : HPLC (≥95% purity) eliminates confounding impurities .
- Meta-analysis : Compare IC₅₀ values across analogs (e.g., vs. 21) to identify substituent trends .
Basic: What are the key challenges in scaling up the synthesis for preclinical studies?
Answer:
- Yield optimization : Catalyst screening (e.g., p-TsOH vs. FeCl₃) improves reaction efficiency .
- Solvent recovery : Distillation reclaims high-boiling solvents (e.g., DMF) .
- Safety protocols : Bromine handling requires fume hoods and neutralization (Na₂S₂O₃) .
Advanced: How can isotopic labeling (e.g., 13C^{13}\text{C}13C, 19F^{19}\text{F}19F) aid mechanistic studies?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
